



# **Application Notes and Protocols: L-Lysine L-Aspartate in Cosmetic Science**

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Compound of Interest		
Compound Name:	L-Lysine L-Aspartate	
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### Introduction

L-Lysine L-Aspartate, a complex of two essential amino acids, is emerging as a significant ingredient in the field of cosmetic science. Its multifaceted benefits for both skin and hair are attributed to its role in cellular energy metabolism and protein synthesis. These application notes provide a comprehensive overview of the scientific basis for its use, supported by experimental data and detailed protocols for in-vitro and ex-vivo evaluation.

L-Lysine is a critical building block for proteins like collagen and elastin, which are fundamental to skin's structure and elasticity.[1][2] It also plays a role in the skin's natural hydration processes and barrier function.[3][4] L-Aspartate is involved in various metabolic pathways within the cell.[5] Together, as L-Lysine L-Aspartate, they act as a potent skin and hair conditioning agent, primarily by stimulating the production of Adenosine Triphosphate (ATP) in keratinocytes, the primary cells of the epidermis.[6][7] This boost in cellular energy enhances overall cellular function, leading to improved skin vitality and a more youthful appearance.[6] Furthermore, this amino acid complex has been observed to improve cutaneous microcirculation, which is vital for delivering nutrients to skin cells.[6][7]

In hair care, L-Lysine L-Aspartate acts as a bio-stimulator for scalp cells, promoting energy production and microcirculation within the scalp.[6][7] This can contribute to a healthier environment for hair growth and improved hair conditioning.[6] L-lysine, in particular, is essential for the production of keratin, the primary protein that constitutes hair.[8]



# Skin Care Applications Anti-Aging and Skin Rejuvenation

**L-Lysine L-Aspartate** contributes to anti-aging effects through its involvement in collagen synthesis and cellular energization. L-Lysine is an essential amino acid for the formation and stabilization of collagen fibers, which provide structural integrity to the skin.[9][10][11]

#### Key Mechanisms:

- Stimulation of Collagen Synthesis: L-Lysine is a precursor for the synthesis of collagen, helping to maintain skin firmness and elasticity.[1][12] A study on a peptide containing lysine and arginine demonstrated a significant increase in the synthesis of Collagen I and Collagen III.[13]
- Inhibition of Collagen Degradation: The amino acids L-lysine and L-arginine have been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-1, which are enzymes that break down collagen.[13][14]
- Cellular Energy Boost: By increasing ATP production in keratinocytes, L-Lysine L-Aspartate
  enhances cellular repair and regeneration processes, combating the signs of skin fatigue
  and stress.[6][7]

## **Skin Hydration and Barrier Function**

Amino acids are integral components of the skin's Natural Moisturizing Factors (NMFs). L-Lysine contributes to skin hydration and helps to fortify the skin's barrier function, reducing transepidermal water loss (TEWL).[4][15]

Quantitative Data Summary: Skin Health



Parameter	Test System	Treatment	Result	Reference
Collagen I Synthesis	Normal Human Dermal Fibroblasts	0.4% Peptide with Lysine & Arginine	50% increase in non-excreted Collagen I synthesis	[13]
Collagen III Synthesis	Normal Human Dermal Fibroblasts	0.4% Peptide with Lysine & Arginine	88% increase in Collagen III synthesis	[13]
MMP-1 Inhibition	Normal Human Dermal Fibroblasts	0.4% Peptide with Lysine & Arginine	53% reduction in basal MMP-1 levels	[13]
MMP-1 Inhibition (UV-induced)	Normal Human Dermal Fibroblasts	0.4% Peptide with Lysine & Arginine	12% reduction in UV-induced MMP-1 levels	[13]
Deep Skin Moisturization	Human Subjects (Oral Supplement)	Amino Acid Supplement containing L- Lysine	7.6% increase after 84 days	[16]
Skin Firmness (Distensibility)	Human Subjects (Oral Supplement)	Amino Acid Supplement containing L- Lysine	19.3% decrease (improvement) after 84 days	[16]
Skin Overall Elasticity	Human Subjects (Oral Supplement)	Amino Acid Supplement containing L- Lysine	11.9% increase after 84 days	[16]

# Hair Care Applications Hair Strength and Health

L-Lysine is a fundamental component of keratin, the protein that gives hair its strength and structure.[8] By providing a key building block and stimulating scalp cell metabolism, **L-Lysine** 



**L-Aspartate** can contribute to improved hair resilience.

#### Key Mechanisms:

- Keratin Production: As an essential amino acid, L-Lysine must be supplied to the body for the synthesis of proteins like keratin.[8]
- Scalp Health: By stimulating microcirculation and energy production in the scalp, L-Lysine L-Aspartate helps to create a healthier environment for hair follicles.[6][7]
- Iron Absorption: Some studies suggest that L-lysine may enhance the absorption of iron, a mineral crucial for preventing certain types of hair loss.[8][17]

Quantitative Data Summary: Hair Health

Parameter	Test System	Treatment	Result	Reference
Hair Shedding Reduction	Women with Chronic Telogen Effluvium	L-Lysine and Iron Supplementation	Improved hair regrowth compared to iron alone	[8]

## **Experimental Protocols**

# Protocol 1: In-Vitro Evaluation of Collagenase Inhibition in Human Dermal Fibroblasts

This protocol outlines a method to assess the potential of **L-Lysine L-Aspartate** to inhibit collagenase activity in cultured human dermal fibroblasts.

#### Materials:

- Human Dermal Fibroblasts (HDFs)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- L-Lysine L-Aspartate solution (sterile, various concentrations)
- Phorbol 12-myristate 13-acetate (PMA) to stimulate collagenase production[18]
- Collagenase Activity Assay Kit (e.g., ScienCell, #8228)[19]
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
- Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere for 24 hours.
- Treatment: Replace the culture medium with fresh medium containing various concentrations of **L-Lysine L-Aspartate** (e.g., 0.1%, 0.5%, 1%). Include a positive control (a known collagenase inhibitor) and a negative control (vehicle).
- Stimulation: To induce collagenase expression, treat the cells with PMA at a final concentration of 10 ng/mL for 24-48 hours.[18]
- Sample Collection: Collect the cell culture supernatant, which contains the secreted collagenase.
- Collagenase Activity Assay: Perform the collagenase activity assay according to the
  manufacturer's instructions.[19][20] This typically involves incubating the supernatant with a
  fluorogenic collagen substrate and measuring the fluorescence, which is proportional to
  collagenase activity.



Data Analysis: Calculate the percentage of collagenase inhibition for each concentration of
 L-Lysine L-Aspartate compared to the untreated control.

## **Protocol 2: Ex-Vivo Evaluation of Hair Tensile Strength**

This protocol describes a method for measuring the effect of a hair care formulation containing **L-Lysine L-Aspartate** on the tensile strength of hair fibers.

#### Materials:

- Hair tresses (standardized for length and color)
- Test formulation containing L-Lysine L-Aspartate
- Placebo formulation (without L-Lysine L-Aspartate)
- Tensile testing machine (e.g., Dia-Stron)[21]
- Clamps for single hair fibers
- Controlled environment chamber (constant temperature and humidity)[22]

#### Procedure:

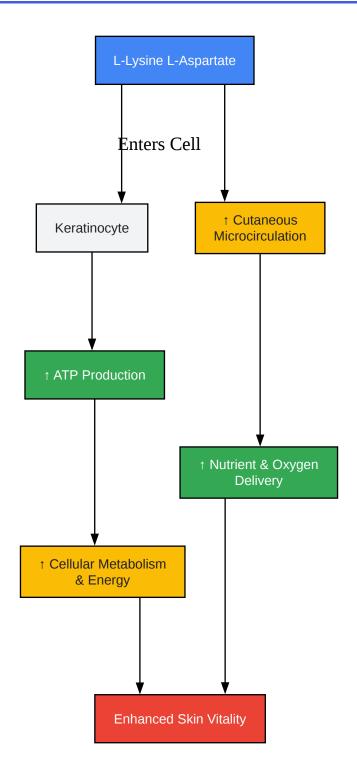
- Sample Preparation: Wash the hair tresses with a standard shampoo and allow them to air dry in the controlled environment for 24 hours.
- Treatment: Treat one set of hair tresses with the formulation containing **L-Lysine L-Aspartate** and another set with the placebo formulation, following a standard application procedure (e.g., specified amount, duration, and rinsing).
- Equilibration: Allow the treated tresses to equilibrate in the controlled environment for at least 24 hours.
- Single Fiber Mounting: Carefully select and mount individual hair fibers from the center of each tress onto the clamps of the tensile testing machine.



- Tensile Testing: Stretch the hair fiber at a constant rate of extension until it breaks.[22][23]
   Record the force required to break the fiber (breaking stress) and the elongation at break (breaking strain).
- Data Analysis: Repeat the measurement for a statistically significant number of fibers from each treatment group (e.g., n=50).[21] Calculate the average breaking stress and breaking strain for each group and compare the results using appropriate statistical analysis.

## **Signaling Pathways and Mechanisms of Action**

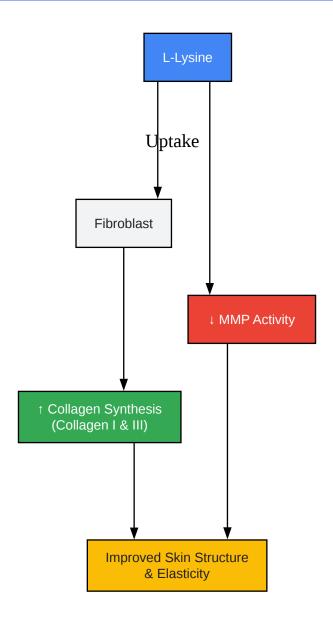




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Caption: L-Lysine L-Aspartate cellular energy pathway in keratinocytes.

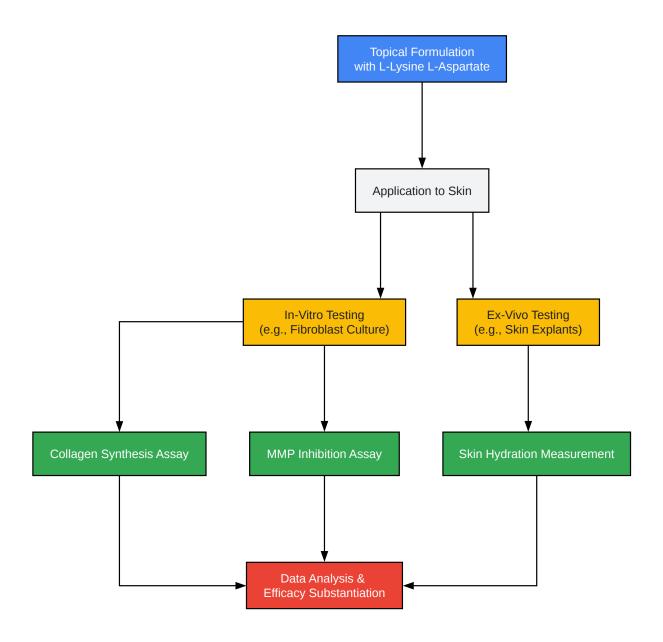




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Caption: Role of L-Lysine in collagen metabolism within fibroblasts.





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Caption: Experimental workflow for evaluating skin care formulations.

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